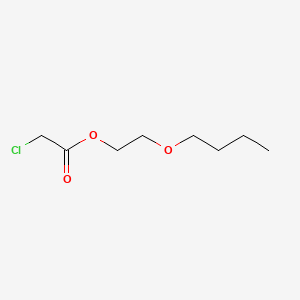

2-Butoxyethyl chloroacetate

Descripción

Historical Context of Chloroacetate (B1199739) Esters in Organic Synthesis

The study of chloroacetate esters is intrinsically linked to the history of chloroacetic acid itself. Chloroacetic acid was first prepared in an impure form in 1843 by French chemist Félix LeBlanc and later in a pure form by German chemist Reinhold Hoffmann in 1857. wikipedia.org Industrially, it is produced predominantly through the chlorination of acetic acid. wikipedia.org

Chloroacetate esters, such as ethyl chloroacetate and butyl 2-chloroacetate, became valuable reagents in organic synthesis. wikipedia.orgsolubilityofthings.com Their utility stems from the high reactivity of the carbon-chlorine (C-Cl) bond, which makes them effective alkylating agents. wikipedia.orgresearchgate.net This reactivity allows for the introduction of an acetate (B1210297) or acetic acid moiety onto other molecules through nucleophilic substitution. solubilityofthings.comresearchgate.net A classic example of their application is in the Darzens condensation reaction, where α-halo esters react with ketones to form α,β-epoxy esters, also known as glycidic esters. orgsyn.org Furthermore, chloroacetic acid and its esters have been instrumental in the production of phenoxy herbicides, where they are used to etherify chlorophenols. wikipedia.org

Contemporary Significance of 2-Butoxyethyl Chloroacetate as a Precursor in Agrochemical and Fine Chemical Synthesis

The contemporary importance of this compound lies primarily in its role as a key intermediate in the agrochemical industry. lookchem.com Specifically, it is a direct precursor to the herbicidal compound Triclopyr (B129103) butoxyethyl ester. google.comquickcompany.inwipo.int This systemic herbicide is used to control broad-leaved weeds and shrubs in various settings. patsnap.com

The synthesis of Triclopyr butoxyethyl ester involves the reaction of this compound with the sodium salt of 3,5,6-trichloro-2-pyridinol (B117793). google.comquickcompany.in This reaction is often carried out in the presence of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, to facilitate the interaction between the reactants. quickcompany.in Processes have been developed to achieve high yields and purity of the final product. For instance, one method reports obtaining Triclopyr-butoxyethyl ester with a 95.5% yield and 99.3% purity using p-toluenesulfonic acid as a catalyst in a related synthesis step. google.comquickcompany.in

Table 1: Example Synthesis of Triclopyr Butoxyethyl Ester

| Reactants | Catalyst/Conditions | Product | Yield/Purity | Reference |

|---|---|---|---|---|

| This compound, Sodium salt of 3,5,6-trichloro-2-pyridinol | Tetrabutylammonium bromide, 55-65°C, no organic solvent | Triclopyr butoxyethyl ester | 90-94% | quickcompany.in |

Structural Features and Associated Reactivity Potential in Organic Transformations

The molecular structure of this compound dictates its chemical behavior and utility in synthesis. Key features include the chloroacetate group, an ether linkage, and a butyl chain. The most significant feature for its reactivity is the highly polarized carbon-chlorine (C-Cl) bond on the acetyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. wikipedia.orgresearchgate.net

This inherent reactivity is the cornerstone of its function as an alkylating agent. In the synthesis of Triclopyr butoxyethyl ester, the nucleophilic oxygen of the sodium salt of 3,5,6-trichloro-2-pyridinol attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion and forming a new ether linkage. google.comquickcompany.in This type of nucleophilic substitution reaction is characteristic of chloroacetate esters and is fundamental to their role in building more complex molecules in fine chemical synthesis. researchgate.net

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-butoxyethyl 2-chloroacetate | nih.gov |

| CAS Number | 5330-17-6 | lookchem.comnih.gov |

| Molecular Formula | C8H15ClO3 | lookchem.comnih.gov |

| Molecular Weight | 194.65 g/mol | nih.gov |

| Boiling Point | 253.2°C at 760 mmHg | lookchem.comalfa-chemistry.com |

| Density | 1.07 g/cm³ | lookchem.comalfa-chemistry.com |

| Flash Point | 98.9°C | lookchem.comalfa-chemistry.com |

| Refractive Index | 1.435 | lookchem.com |

Structure

3D Structure

Propiedades

Número CAS |

5330-17-6 |

|---|---|

Fórmula molecular |

C8H15ClO3 |

Peso molecular |

194.65 g/mol |

Nombre IUPAC |

2-butoxyethyl 2-chloroacetate |

InChI |

InChI=1S/C8H15ClO3/c1-2-3-4-11-5-6-12-8(10)7-9/h2-7H2,1H3 |

Clave InChI |

RXRRMKNUVQKPIQ-UHFFFAOYSA-N |

SMILES |

CCCCOCCOC(=O)CCl |

SMILES canónico |

CCCCOCCOC(=O)CCl |

Otros números CAS |

5330-17-6 |

Origen del producto |

United States |

Synthetic Methodologies for 2 Butoxyethyl Chloroacetate

Direct Esterification Routes for 2-Butoxyethyl Chloroacetate (B1199739) Synthesis

The most common and direct method for synthesizing 2-Butoxyethyl chloroacetate is through the esterification of chloroacetic acid with 2-butoxyethanol (B58217). google.comipqwery.comwipo.int This reaction typically involves the use of an acid catalyst to facilitate the formation of the ester bond and the removal of water to drive the reaction to completion. quickcompany.in

The fundamental reaction for producing this compound involves the direct esterification of chloroacetic acid and 2-butoxyethanol. lookchem.comquickcompany.in This process is conducted in the presence of an acid catalyst. scribd.com The reaction mixture, often with a solvent like toluene, is refluxed, and the water formed during the reaction is continuously removed, typically through azeotropic distillation using a Dean-Stark apparatus. quickcompany.inquickcompany.in

The efficiency of the esterification process is highly dependent on the choice of catalyst and the optimization of reaction parameters. quickcompany.in Commonly employed catalysts include strong acids such as p-toluenesulfonic acid (PTSA), methane (B114726) sulfonic acid (MSA), and mineral acids like sulfuric acid. google.comquickcompany.in

Optimization of the synthesis involves adjusting the molar ratio of the reactants. For instance, the molar ratio of chloroacetic acid to 2-butoxyethanol can be varied, with ratios of 1:1 and 1:1.05 being explored to enhance product yield. quickcompany.in The amount of catalyst used is also a critical factor, typically ranging from 0.5 to 5.0 mole% based on the moles of chloroacetic acid. google.com Reaction temperatures are generally maintained in the range of 80-115°C. quickcompany.in

Significant improvements in both the yield and purity of this compound have been achieved through careful selection of catalysts and purification techniques. quickcompany.in For example, using p-toluenesulfonic acid as a catalyst has been shown to produce yields of up to 95.5% with a purity of 99.3% for related butoxyethyl esters. google.com Methane sulfonic acid has also demonstrated high efficiency, leading to yields of 94.5% and purities of 99%. google.com In contrast, using a mineral acid like sulfuric acid resulted in a lower yield of 81.84% and a purity of 84.25% for a similar compound. google.com

Post-reaction workup is crucial for obtaining a high-purity product. This typically involves cooling the reaction mass, washing it with water, followed by a mild alkali solution (like 10% sodium carbonate) to neutralize the acid catalyst, and then washing with water again. quickcompany.in The organic layer is then dried over an anhydrous drying agent such as sodium sulfate (B86663) and may be decolorized. quickcompany.in The final product is often purified by distillation under reduced pressure to remove the solvent and any remaining impurities. quickcompany.in

Table 1: Effect of Catalyst on Yield and Purity of a Butoxyethyl Ester

| Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid | 95.5 | 99.3 | google.com |

| Methane sulfonic acid | 94.5 | 99.0 | google.com |

| Sulfuric acid | 81.84 | 84.25 | google.com |

Table 2: Influence of Reactant Molar Ratio on Yield

| Molar Ratio (Chloroacetic Acid:2-Butoxyethanol) | Yield (%) | Reference |

|---|---|---|

| 1:1 | 80.16 | quickcompany.in |

| 1:1.05 | 83.56 | quickcompany.in |

Alternative Synthetic Approaches to Chloroacetate Esters

Beyond direct esterification, other synthetic methodologies are being explored for the production of chloroacetate esters and related compounds. These alternative routes can offer advantages in specific contexts, such as improved reaction conditions or the use of different starting materials.

Transesterification represents a viable alternative for the synthesis of butoxyethyl esters. google.com This process involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For instance, Triclopyr-butoxyethyl ester can be prepared via transesterification from its methyl or ethyl esters by heating with 2-butoxyethanol in the presence of a catalyst. google.comquickcompany.in The lower alcohol (methanol or ethanol) formed during the reaction is distilled off to shift the equilibrium towards the product. quickcompany.in

Catalysts suitable for this transesterification process include titanium n-butoxide, methane sulfonic acid, p-toluene sulfonic acid, and sulfuric acid. google.comquickcompany.in This method is considered commercially preferable in some cases. quickcompany.in

Research into novel synthetic methods continues to yield new approaches for ester formation. One innovative process for a related reaction involves the use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, to facilitate the reaction between an alkali salt and an alkylating agent in the absence of an organic solvent. quickcompany.in This approach can reduce energy consumption and solvent losses. quickcompany.in

Another modern approach is the use of solid acid catalysts in continuous flow reactors. google.com For the synthesis of the related 2-Butoxyethyl acetate (B1210297), a continuous esterification process using a solid acid catalyst in a fixed-bed reactor has been developed. google.com This method allows for the continuous removal of water and unreacted starting materials, leading to high efficiency and reduced waste. google.com The use of reactive chromatography, combining reaction and separation in a single unit, is another advanced technique being investigated for ester synthesis. researchgate.net

Reaction Mechanisms and Chemical Transformations of 2 Butoxyethyl Chloroacetate

Mechanistic Investigations of Esterification and Hydrolysis Processes

The formation and cleavage of the ester linkage in 2-Butoxyethyl chloroacetate (B1199739) are fundamental processes in its lifecycle as a chemical intermediate.

The industrial synthesis of 2-Butoxyethyl chloroacetate is achieved through the reaction of chloroacetic acid and 2-butoxyethanol (B58217). scribd.comwipo.int This transformation is an example of Fischer esterification, a process that is catalyzed by an acid. quickcompany.in Common catalysts for this specific reaction include p-toluenesulfonic acid and methane (B114726) sulfonic acid. quickcompany.ingoogle.com

The mechanism begins with the protonation of the carbonyl oxygen of chloroacetic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of 2-butoxyethanol. This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. The elimination of a water molecule and a final deprotonation step regenerate the acid catalyst and yield the final product, this compound. quickcompany.in To drive the reaction towards the product, water is typically removed as it is formed, often by azeotropic distillation. quickcompany.in

Table 1: Catalysts and Conditions for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| Chloroacetic Acid | 2-Butoxyethanol | p-Toluenesulfonic Acid | Toluene solvent, heating | 80.16% | 98.02% | quickcompany.in |

| Chloroacetic Acid | 2-Butoxyethanol | p-Toluenesulfonic Acid | Molecular sieve, 80-110°C | - | - | quickcompany.in |

| Chloroacetic Acid | 2-Butoxyethanol | Methane Sulfonic Acid | - | - | - | google.com |

The ester linkage in this compound and its derivatives is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent carboxylic acid and alcohol. This process is particularly relevant in the synthesis of the herbicide Triclopyr (B129103), which is prepared by the hydrolysis of its alkyl esters. scribd.comgoogle.comquickcompany.ingoogle.com The hydrolysis can be catalyzed by either acid or base.

Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the 2-butoxyethoxide ion as the leaving group and forming chloroacetic acid. The 2-butoxyethoxide ion is then protonated by the newly formed acid (or solvent) to yield 2-butoxyethanol. This process is effectively irreversible as the final carboxylate anion is resonance-stabilized and non-reactive towards the alcohol.

Nucleophilic Substitution Reactions of the Chloroacetate Moiety

The chlorine atom on the acetyl group of this compound provides a reactive site for nucleophilic substitution reactions. This reactivity is central to its use as an intermediate in synthesizing more complex molecules.

A primary application of this compound is its reaction with the sodium salt of 3,5,6-trichloro-2-pyridinol (B117793) (also known as sodium 3,5,6-trichloropyridinate) to produce Triclopyr-butoxyethyl ester. google.comgoogle.com In this nucleophilic substitution reaction, the oxygen atom of the phenoxide salt acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom. This displaces the chloride ion as the leaving group, forming a new carbon-oxygen bond and yielding the final ether product. scribd.comquickcompany.in The reaction is a key step in the production of the herbicide Triclopyr. google.com

The reaction between the water-soluble sodium 3,5,6-trichloro-2-pyridinol and the organically-soluble this compound presents a challenge of bringing the reactants together. This is often overcome by using a phase transfer catalyst (PTC). google.comquickcompany.inquickcompany.in Tetrabutylammonium (B224687) bromide is a commonly used and inexpensive PTC for this specific transformation. google.comquickcompany.ingoogle.com

A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the movement of a reactant from one phase (aqueous or solid) into another (organic) where the reaction can occur. dalalinstitute.comtcichemicals.com The lipophilic cation of the PTC pairs with the anion of the salt (in this case, the 3,5,6-trichloro-2-pyridinate anion), forming an ion pair that is soluble in the organic phase. This allows the nucleophile to be transported into the same phase as the this compound, dramatically increasing the reaction rate. dalalinstitute.com The use of a PTC can provide faster reactions, higher yields, and can even obviate the need for solvents, which reduces energy consumption and waste. scribd.comgoogle.comquickcompany.in

Table 2: Reaction of this compound with Sodium 3,5,6-trichloro-2-pyridinol

| Reactants | Catalyst | Conditions | Product | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| This compound, Sodium 3,5,6-trichloropyridinate | Phase Transfer Catalyst | Solvent medium | Triclopyr-butoxyethyl ester | 82% | 92% | quickcompany.in |

| This compound, Sodium 3,5,6-trichloropyridinate | Tetrabutylammonium bromide | No solvent, 55-65°C | Triclopyr-butoxyethyl ester | 90-94% | - | google.comquickcompany.in |

While its reaction with specific phenoxide salts is well-documented, the chloroacetate moiety of this compound is reactive towards a wide range of nucleophiles. google.com The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack. Other potential nucleophiles include amines, which would form N-substituted glycine (B1666218) esters, and thiols, which would yield thioethers. evitachem.com This versatility makes chloroacetate esters valuable building blocks in synthetic organic chemistry for creating a variety of more complex molecules. smolecule.com

Derivatization and Functional Group Interconversions Involving the Ester and Ether Linkages

The chemical reactivity of this compound is characterized by the distinct functionalities of its ester and ether groups, as well as the reactive carbon-chlorine bond of the chloroacetyl moiety. These sites allow for a variety of derivatization and functional group interconversion reactions.

The chloroacetyl group, in particular, serves as a versatile handle for chemical modification. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes the α-carbon susceptible to nucleophilic attack, and the chlorine atom itself is a good leaving group for nucleophilic substitution reactions. This reactivity is valuable for introducing diverse functional groups and constructing more complex molecular architectures. vulcanchem.com

Similarly, the ester linkage can undergo characteristic reactions such as hydrolysis and transesterification, allowing for the cleavage or modification of this part of the molecule. The ether linkage, while generally more stable, can also be cleaved under specific, typically harsh, conditions.

Reactions of the Ester and Chloroacetyl Groups

The ester and chloroacetyl functionalities are often involved in the same transformations, with the reactivity at one site influencing the other.

Nucleophilic Substitution at the α-Carbon: The chlorine atom on the acetyl group can be readily displaced by a variety of nucleophiles. This reaction is a cornerstone of the utility of chloroacetate esters in synthesis. For instance, this compound can react with the sodium salt of 3,5,6-trichloro-2-pyridinol to form the butoxyethyl ester of Triclopyr. google.com This reaction proceeds via a nucleophilic substitution where the pyridinol salt displaces the chloride. The use of a phase transfer catalyst, such as tetrabutylammonium bromide, can facilitate this process, particularly in a solvent-free system or a two-phase system. google.com Other nucleophiles, including amines, thiols, and other alcohols, can also be employed to generate a diverse range of derivatives. vulcanchem.com

Hydrolysis: The ester linkage in this compound can be hydrolyzed under either acidic or basic conditions to yield 2-butoxyethanol and chloroacetic acid. smolecule.comresearchgate.net The mechanism of acid-catalyzed hydrolysis for monochloroesters like this one is typically the AAC2 mechanism. researchgate.net This involves protonation of the carbonyl oxygen, followed by nucleophilic attack of a water molecule on the carbonyl carbon. researchgate.net

Transesterification: This process involves the reaction of this compound with another alcohol in the presence of a catalyst to exchange the 2-butoxyethanol portion of the ester. This reaction can be catalyzed by acids such as p-toluene sulfonic acid, methane sulfonic acid, or sulfuric acid, as well as by organic titanates. google.comsciencemadness.org Transesterification is a reversible reaction, and driving it to completion often requires removing one of the products, such as the more volatile alcohol, by distillation. google.com

Selective Cleavage of the Chloroacetyl Group: In more complex molecules where the chloroacetyl group is used as a protecting group for an alcohol, its selective removal is crucial. The chloroacetyl group can be selectively cleaved in the presence of other ester functionalities like acetyl or benzoyl groups. uu.nlbeilstein-journals.org Reagents such as thiourea (B124793) or diazabicyclo[2.2.2]octane (DABCO) are effective for this purpose. uu.nlbeilstein-journals.org With thiourea, the reaction proceeds via initial nucleophilic displacement of the chloride by the sulfur atom, followed by an intramolecular attack of an amine function on the ester carbonyl, leading to cleavage. uu.nl

Interactive Data Table: Reactions of the Ester and Chloroacetyl Groups

| Reaction Type | Reagents and Conditions | Product(s) | Reference(s) |

| Nucleophilic Substitution | Sodium 3,5,6-trichloro-2-pyridinol, tetrabutylammonium bromide, 55 °C | Triclopyr butoxyethyl ester | google.com |

| Hydrolysis | Acid (e.g., H₂SO₄) or base (e.g., NaOH), water | 2-Butoxyethanol, Chloroacetic acid | smolecule.comresearchgate.net |

| Transesterification | Alcohol (R'-OH), catalyst (e.g., p-toluenesulfonic acid, titanium n-butoxide) | R'-chloroacetate, 2-Butoxyethanol | google.comsciencemadness.org |

| Selective Cleavage | Thiourea | 2-Butoxyethanol (or the parent alcohol), 2-imino-4-thiazolidinone | uu.nlbeilstein-journals.org |

| Selective Cleavage | Diazabicyclo[2.2.2]octane (DABCO) | 2-Butoxyethanol (or the parent alcohol) | uu.nl |

Reactions of the Ether Linkage

The ether linkage in this compound is generally unreactive towards many reagents, which is a characteristic property of ethers. britannica.comlibretexts.org However, the C-O bond can be cleaved under strong acidic conditions.

Acidic Cleavage: The cleavage of ethers typically requires the use of strong acids, most effectively hydrobromic acid (HBr) or hydroiodic acid (HI). britannica.comlibretexts.orgbyjus.comechemi.com Hydrochloric acid (HCl) is generally not effective. britannica.comlibretexts.org The reaction proceeds by protonation of the ether oxygen to form a good leaving group (an alcohol). byjus.comechemi.com This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻). byjus.comechemi.com

The mechanism of this nucleophilic attack can be either SN1 or SN2, depending on the structure of the alkyl groups attached to the ether oxygen. libretexts.orgechemi.com In the case of this compound, both the butyl and the ethylchloroacetate fragments are attached to the ether oxygen via primary carbons. Therefore, the cleavage is expected to proceed via an SN2 mechanism. libretexts.orgechemi.com The halide nucleophile will attack the less sterically hindered carbon atom. libretexts.orgechemi.com In the reaction of this compound with excess HI or HBr, the initial products would be 1-iodobutane (B1219991) (or 1-bromobutane) and 2-chloroethyl acetate (B1210297), which itself can be further cleaved. Ultimately, the reaction with excess strong acid would lead to the cleavage of both the ether and ester bonds.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in Herbicidal Compound Synthesis: Triclopyr-Butoxyethyl Ester

The most prominent industrial application of 2-Butoxyethyl chloroacetate (B1199739) is as a direct precursor in the synthesis of the herbicide Triclopyr-butoxyethyl ester. quickcompany.ingoogle.comwipo.int This selective systemic herbicide is widely used to control broadleaf weeds and woody plants. quickcompany.inlakestevenswa.gov The synthesis leverages the reactivity of the chloroacetate group to build the final herbicidal molecule.

The synthesis of Triclopyr-butoxyethyl ester from 2-Butoxyethyl chloroacetate is typically achieved through a nucleophilic substitution reaction. The process involves reacting this compound with the sodium salt of 3,5,6-trichloro-2-pyridinol (B117793). quickcompany.ingoogle.comquickcompany.in This reaction is often facilitated by a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, which is known for its effectiveness and low cost. quickcompany.inquickcompany.in

Preparation of this compound : The intermediate itself is synthesized by the esterification of chloroacetic acid with 2-butoxyethanol (B58217). lookchem.comgoogle.comgoogle.com This reaction is typically catalyzed by an acid, with various catalysts being employed to improve purity and yield. google.comgoogle.com

Synthesis of Triclopyr-Butoxyethyl Ester : The prepared this compound is then reacted with the sodium salt of 3,5,6-trichloro-2-pyridinol. google.com Process development has focused on optimizing reaction conditions to maximize efficiency. Innovations include conducting the reaction without a solvent, which reduces energy consumption and minimizes solvent waste. quickcompany.inquickcompany.in In these solvent-less processes, the reactants are mixed with the catalyst and heated, typically at temperatures between 55-65°C. quickcompany.in Following the reaction, the product is purified through washing and extraction steps. quickcompany.in

Alternative synthetic routes to Triclopyr-butoxyethyl ester exist, such as the transesterification of other Triclopyr (B129103) esters (e.g., methyl or ethyl esters) with 2-butoxyethanol. quickcompany.ingoogle.com However, the route via this compound remains a key industrial method.

Significant research has been directed toward improving the yield and purity of Triclopyr-butoxyethyl ester, with a focus on catalyst selection and process optimization. quickcompany.ingoogle.com Early methods that involved solvent-based reactions reported yields of around 82% with 92% purity. quickcompany.ingoogle.com

Modern process developments have led to substantial improvements. The use of a solvent-free system with a phase transfer catalyst can achieve yields in the range of 90-94%. quickcompany.in Further refinements, including the use of specific acid catalysts in the transesterification route, have pushed yields and purity even higher. For instance, catalysts like p-toluenesulfonic acid and methanesulfonic acid have been shown to produce Triclopyr-butoxyethyl ester with yields exceeding 95% and purity levels of over 99%. quickcompany.ingoogle.com

The choice of catalyst is critical for selectivity, minimizing the formation of impurities and side products. google.com Composite catalysts, such as a combination of 4-Dimethylaminopyridine and triethyl benzyl (B1604629) ammonium (B1175870) chloride, have also been employed to enhance reaction efficiency and selectivity in the etherification step. google.comgoogle.com

Interactive Table: Catalytic Efficiency in Triclopyr-Butoxyethyl Ester Synthesis The following table summarizes data from various patented processes, showcasing the impact of different catalysts on product yield and purity.

| Catalyst | Route | Yield (%) | Purity (%) | Source |

| Tetrabutylammonium Bromide | Nucleophilic Substitution | 90-94 | Not specified | quickcompany.in |

| p-Toluenesulfonic Acid | Transesterification | 95.5 | 99.3 | quickcompany.ingoogle.com |

| Methanesulfonic Acid | Transesterification | 94.5 | 99.0 | quickcompany.ingoogle.com |

| Sulfuric Acid | Transesterification | 81.84 | 84.25 | quickcompany.in |

| Titanium Butoxide | Transesterification | Not specified | Not specified | quickcompany.in |

| Solid Acid (Nafion H) | Esterification (of precursor) | 94.0 (precursor yield) | 97.6 (precursor purity) | google.comgoogle.com |

Exploration in the Synthesis of Other Complex Molecules

The utility of this compound and related chloroacetate esters extends beyond agrochemicals into broader areas of advanced organic synthesis, including medicinal chemistry. The reactive C-Cl bond makes these compounds valuable alkylating agents. innospk.com

The synthetic strategies employed with this compound are mirrored in the use of other chloroacetate esters, such as ethyl, methyl, and butyl chloroacetate, for constructing complex molecular architectures. innospk.comresearchgate.netacs.orgchemicalbook.com

Synthesis of Heterocycles: Chloroacetate esters are key reagents in reactions that form heterocyclic structures, which are core components of many pharmaceuticals. For example, ethyl chloroacetate is used to synthesize 5-arylideneimidazolidine-2,4-dione derivatives, a class of compounds investigated for their potential as novel UV-filters. mdpi.com The synthesis involves the N-alkylation of a hydantoin (B18101) precursor with ethyl chloroacetate. mdpi.com

Advanced Condensation Reactions: In the realm of stereoselective synthesis, chloroacetate esters participate in powerful carbon-carbon bond-forming reactions. The titanium-enolate derived from an indanyl chloroacetate has been used in highly diastereoselective aldol (B89426) reactions to produce acetate (B1210297) aldol equivalents. acs.org Furthermore, chloroacetic acid and its esters are used in Claisen homologation reactions under continuous flow conditions to efficiently synthesize α-chloroketones, which are valuable intermediates for pharmaceuticals. researchgate.net

General Intermediates: Chloroacetate esters like butyl 2-chloroacetate serve as versatile alkylating agents and precursors for a range of products, including dyes and other specialty chemicals. innospk.com

The chemical reactivity of this compound allows for the rational design and synthesis of novel derivatives for targeted applications. The chloroacetyl group is an excellent electrophile, readily reacting with various nucleophiles. This provides a straightforward method for introducing the butoxyethyl ether moiety into a wide array of molecular scaffolds.

By reacting this compound with different nucleophilic partners (e.g., amines, phenols, thiols, carbanions), a diverse library of new compounds can be generated. For instance, adapting the chemistry used to create UV-filters from ethyl chloroacetate , one could react this compound with nitrogen-containing heterocycles to develop new materials or biologically active agents. The synthesis of acetanilide (B955) derivatives with potential analgesic and anti-inflammatory properties provides another template for such synthetic exploration. ontosight.ai The design of these novel molecules would leverage the specific physical and chemical properties conferred by the flexible and moderately lipophilic butoxyethyl group.

Potential as an Initiator or Monomer in Polymer Chemistry (e.g., Atom Transfer Radical Polymerization applications of chloroacetate esters)

Beyond its use in traditional organic synthesis, this compound has potential applications in polymer chemistry, particularly as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). acs.orgcmu.edu ATRP is a powerful method for creating well-defined polymers with controlled molecular weights and low polydispersity. cmu.edursc.org

The fundamental principle of ATRP involves the reversible activation of a dormant species (an alkyl halide) by a transition-metal complex to form a propagating radical. acs.orgrsc.org For a compound to be an effective ATRP initiator, it must possess a carbon-halogen bond that can be homolytically cleaved. Alkyl halides with activating substituents on the α-carbon, such as carbonyl groups, are particularly suitable for this purpose. acs.org

The structure of this compound fits this requirement perfectly, as the chloroacetyl group is an activated primary alkyl chloride. Other chloroacetate esters have been successfully used as ATRP initiators, demonstrating the viability of this class of compounds.

Vinyl chloroacetate has been used to initiate the ATRP of styrene (B11656) to synthesize macromonomers. acs.org

Allyl 2-chloroacetate is recognized as a useful functional initiator in ATRP. cmu.edu

Ethyl chloroacetate has been studied in the related process of Atom Transfer Radical Addition (ATRA), highlighting the reactivity of its C-Cl bond under radical conditions. uva.nl

Given these examples, this compound is a strong candidate for use as an ATRP initiator. Its butoxyethyl group would be incorporated as the starting point of every polymer chain, thereby introducing this specific functionality at the polymer's α-terminus. This would allow for the synthesis of polymers with tailored end-group properties for advanced applications in materials science and nanotechnology.

Environmental Chemistry and Degradation Pathways

Biotic Degradation Processes and Microbial Interactions

Microorganisms in soil and water play a crucial role in the ultimate breakdown of 2-Butoxyethyl chloroacetate (B1199739) and its hydrolysis products.

In soil and water, the primary degradation pathway for esters like 2-Butoxyethyl chloroacetate is microbially-mediated hydrolysis. epa.govunibuc.ro Studies on the analogue triclopyr (B129103) BEE show it degrades rapidly in soil, with the principal mechanism being hydrolysis to triclopyr acid and 2-butoxyethanol (B58217). researchgate.netepa.gov In various soils, less than 3.2% of the applied triclopyr BEE remained after 48 hours. epa.gov This rapid disappearance highlights the efficiency of microbial activity. The rate of this biotransformation is influenced by environmental factors such as higher pH and greater organic matter content, which tend to accelerate degradation. researchgate.net

Interestingly, while field and laboratory soil studies show rapid degradation, some standardized biodegradability tests (e.g., OECD Test Guideline 301B) categorize triclopyr BEE as "not readily biodegradable," with only 18% degradation over 28 days. arborchem.comky.gov This discrepancy likely reflects the difference between the optimized conditions and microbial consortia in natural soil environments versus the specific and limited conditions of the standard test.

The expected biodegradation products of this compound are 2-butoxyethanol and chloroacetic acid. Both of these are known to be further degraded by microorganisms. epa.gov For instance, 2-butoxyethanol is rapidly broken down by microbial processes, ultimately leading to carbon dioxide. epa.gov

The breakdown of this compound at a molecular level is carried out by specific microbial enzymes. The initial and most critical step is the cleavage of the ester bond. This reaction is catalyzed by a class of enzymes known as esterases , which are widespread in microorganisms. gauthmath.com

Specifically, enzymes termed chloroacetate esterases have been identified, which specialize in hydrolyzing chloroacetyl esters. nih.govmedicaljournalssweden.se The existence of such specific enzymes indicates a targeted biological pathway for the degradation of this class of compounds. Lipases are another group of enzymes that have demonstrated the ability to hydrolyze chloroacetate esters. orgsyn.org

Following the initial ester cleavage, the resulting products are further metabolized by other enzymes:

2-Butoxyethanol is metabolized by alcohol dehydrogenases.

Chloroacetic acid is broken down by dehalogenase enzymes, which remove the chlorine atom, a critical step in detoxifying the molecule and allowing it to enter central metabolic pathways.

Formation of Environmentally Relevant Metabolites (e.g., chloroacetic acid)

The environmental degradation of this compound is anticipated to proceed through pathways common to other aliphatic esters, particularly those containing a chloroacetate moiety and an ether linkage. The primary degradation mechanism is expected to be hydrolysis, followed by the biodegradation of the resulting alcohol and acid. This leads to the formation of environmentally significant metabolites, including chloroacetic acid and 2-butoxyethanol, which subsequently degrades to 2-butoxyacetic acid.

Following hydrolysis, the resulting metabolites undergo further degradation. 2-Butoxyethanol is known to be readily biodegradable in soil and aquatic environments, with a reported half-life of one to four weeks. atamanchemicals.com Bacterial strains, including those from the genera Pseudomonas, Hydrogenophaga, Gordonia, and Cupriavidus, have been shown to degrade 2-butoxyethanol. nih.govresearchgate.netnih.gov The primary metabolite of this degradation is 2-butoxyacetic acid (2-BAA), which is formed through the oxidation of the alcohol group. nih.govatamanchemicals.comresearchgate.netnih.govindustrialchemicals.gov.au Further degradation of 2-BAA can lead to the cleavage of the ether bond, resulting in the formation of n-butanol and glyoxylate. nih.govresearchgate.netnih.gov

Chloroacetic acid, the other primary hydrolysis product, is a compound of environmental concern due to its phytotoxicity. wikipedia.org It is a known disinfection byproduct in drinking water and is used in the synthesis of various industrial chemicals. invasive.orgwikipedia.org Chloroacetic acid itself can be degraded by microorganisms in the environment. eaglelake1.org

The table below summarizes the expected primary metabolites from the degradation of this compound and the key processes involved.

| Parent Compound | Primary Degradation Pathway | Key Metabolites | Further Degradation Products |

| This compound | Hydrolysis (Abiotic/Biotic) | 2-Butoxyethanol, Chloroacetic acid | 2-Butoxyacetic acid, n-Butanol, Glyoxylate |

Table 1: Predicted Metabolites from the Environmental Degradation of this compound

This table is based on inferred pathways from structurally similar compounds.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methodologies for Isolation and Separation

Chromatography is a cornerstone for the analysis of 2-Butoxyethyl chloroacetate (B1199739), providing the necessary separation from complex matrices or reaction mixtures. Both high-performance liquid chromatography and gas chromatography are valuable tools in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of 2-Butoxyethyl chloroacetate. A common approach involves reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

For the analysis of this compound, a reverse-phase HPLC method can be employed with straightforward conditions. sielc.com The separation can be achieved using columns such as a Newcrom R1 or a standard C18 column. A typical mobile phase consists of a mixture of acetonitrile (a polar organic solvent), water, and an acid modifier like phosphoric acid. sielc.com The inclusion of an acid helps to ensure good peak shape and reproducibility. For applications where the HPLC system is coupled to a mass spectrometer (LC-MS), a volatile acid such as formic acid is substituted for phosphoric acid to ensure compatibility with the MS detector. sielc.com Detection is typically performed using a UV detector, as the ester functional group exhibits some UV absorbance.

| Parameter | Description | Source |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Stationary Phase | Newcrom R1 or C18 | sielc.com |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) | sielc.com |

| Detection | UV Detection, Mass Spectrometry (MS) | sielc.com |

This HPLC method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com Furthermore, its applicability extends to pharmacokinetic studies, where the concentration of the compound is monitored over time in biological systems. sielc.com

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. The choice of detector is crucial for achieving the desired selectivity and sensitivity.

Flame Ionization Detection (FID): A Flame Ionization Detector is a common and robust detector for general organic compounds. While specific GC-FID methods for this compound are not extensively detailed in the literature, methods for the closely related compound, 2-butoxyethyl acetate (B1210297), are well-established. These methods typically involve sample collection on a charcoal tube, desorption with a solvent mixture like methylene chloride and methanol, followed by GC-FID analysis. osha.gov This approach could be adapted for the analysis of this compound. For other chloroacetate esters, GC-FID has been successfully used for quantification, often after a derivatization step to improve chromatographic properties. daneshyari.comnih.gov

Electron Capture Detection (ECD): The Electron Capture Detector is highly sensitive to compounds containing electronegative atoms, such as the chlorine atom in this compound. scioninstruments.commeasurlabs.com This makes GC-ECD an excellent choice for trace-level analysis of this compound in environmental or biological samples. The ECD offers significantly higher sensitivity for halogenated compounds compared to the FID. gcms.cz The analysis of other chlorinated hydrocarbons is routinely performed using GC-ECD, often with dual columns for confirmation. epa.gov

| Detector | Principle | Applicability to this compound |

| Flame Ionization Detector (FID) | Senses ions formed during the combustion of organic compounds in a hydrogen flame. | Suitable for general quantification, particularly at higher concentrations. |

| Electron Capture Detector (ECD) | Measures the decrease in detector current caused by the capture of electrons by electronegative analytes. | Highly sensitive for trace-level detection due to the presence of chlorine. |

Mass Spectrometric Approaches for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing information on its molecular weight and structure. When coupled with a chromatographic separation technique, it offers unparalleled specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical technique for the identification and quantification of this compound. The gas chromatograph separates the compound from the sample matrix, and the mass spectrometer provides mass-to-charge ratio (m/z) data that can confirm its identity.

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. According to the National Institute of Standards and Technology (NIST) library, the spectrum has a total of 106 peaks. nih.gov Key identifying peaks include the top peak at an m/z of 57, a second-highest peak at m/z 41, and a third-highest peak at m/z 56. nih.gov These fragments are characteristic of the butoxyethyl group and other parts of the molecule. GC-MS can be used for the confirmation of the compound's identity in various samples, including in process monitoring and impurity analysis. publications.gc.ca

| m/z Value | Relative Intensity | Putative Fragment |

| 57 | Top Peak | [C4H9]+ |

| 41 | 2nd Highest | [C3H5]+ |

| 56 | 3rd Highest | [C4H8]+ |

For more demanding analytical challenges, such as the analysis of trace levels of this compound in complex matrices or the unambiguous identification of unknown metabolites, advanced mass spectrometry techniques are employed.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the elemental composition of the parent ion and its fragments, which is a powerful tool for confirming the identity of a compound and for distinguishing it from other compounds with the same nominal mass. rsc.orgchimia.ch The determination of halogens in organic compounds can be achieved with high accuracy using HR-ICP-MS (High-Resolution Inductively Coupled Plasma Mass Spectrometry). rsc.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry, also known as MS/MS, involves multiple stages of mass analysis. wikipedia.orgnih.govnationalmaglab.orgyoutube.comamazonaws.com In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through a process like collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. wikipedia.orgyoutube.comamazonaws.com This technique is highly specific and can be used to quantify the analyte with very low detection limits, even in the presence of significant background noise. It is also a powerful tool for structural elucidation, as the fragmentation pattern provides information about the connectivity of the atoms in the molecule. nationalmaglab.org

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopy: Proton NMR provides information about the number and types of hydrogen atoms in the molecule and their connectivity. The chemical shifts of the protons are influenced by their local electronic environment. oregonstate.edu For this compound, one would expect to see distinct signals for the protons of the butyl group, the two methylene groups of the ethoxy moiety, and the methylene group adjacent to the chlorine atom.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom in the molecule will give a distinct signal in the ¹³C NMR spectrum. illinois.edusigmaaldrich.com The chemical shifts of the carbon atoms are indicative of their functional group and hybridization state.

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O (ether and ester), C=O (ester), and C-Cl bonds. spectroscopyonline.com The NIST Chemistry WebBook provides access to the IR spectrum of the related compound, 2-Butoxyethyl acetate, which can serve as a reference. nist.gov

| Technique | Information Provided |

| ¹H NMR | Number, type, and connectivity of hydrogen atoms. |

| ¹³C NMR | Information about the carbon skeleton. |

| IR Spectroscopy | Identification of functional groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C, the precise connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The structure of this compound contains several distinct proton environments, which would result in a series of signals with characteristic chemical shifts, integration values (representing the number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its functional group and electronic environment (e.g., carbonyl, ether-linked, or alkyl).

While experimental spectral data is available through databases such as SpectraBase, a predicted analysis based on the compound's structure provides insight into the expected spectral features. nih.gov The expected chemical shifts in the ¹H and ¹³C NMR spectra are crucial for confirming the identity and purity of synthesized this compound.

Predicted NMR Data for this compound ¹H NMR (Proton NMR)

| Assigned Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃-CH₂-CH₂- | ~0.9 | Triplet | 3H |

| CH₃-CH₂-CH₂- | ~1.4 | Sextet | 2H |

| -CH₂-CH₂-O- | ~1.6 | Quintet | 2H |

| -CH₂-O-CH₂- | ~3.5 | Triplet | 2H |

| -O-CH₂-CH₂-O- | ~3.7 | Triplet | 2H |

| Cl-CH₂-C(=O)- | ~4.1 | Singlet | 2H |

¹³C NMR (Carbon NMR)

| Assigned Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C H₃- | ~14 |

| CH₃-C H₂- | ~19 |

| -C H₂-CH₂-O- | ~32 |

| Cl-C H₂- | ~41 |

| -O-C H₂-CH₂-O- | ~68 |

| -CH₂-O-C H₂- | ~69 |

| -O-C H₂-C(=O)- | ~71 |

| -C (=O)-O- | ~167 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary from experimental results.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. fiveable.me The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key structural features.

The most prominent features in the IR spectrum include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group.

C-O Stretch: Absorption bands corresponding to the stretching of the C-O single bonds of the ester and ether linkages.

C-H Stretch: Absorptions corresponding to the stretching of the C-H bonds in the butoxy and ethyl groups. libretexts.orglibretexts.org

C-Cl Stretch: An absorption band in the fingerprint region indicating the presence of the carbon-chlorine bond.

Analysis of these characteristic peaks allows for rapid confirmation of the compound's functional group composition. libretexts.org Experimental FTIR spectra for this compound are available in spectral databases. nih.gov

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-O (Ester & Ether) | Stretch | 1000 - 1300 | Strong |

| C-H (Alkane) | Stretch | 2850 - 3000 | Strong |

| C-Cl (Alkyl Halide) | Stretch | 600 - 800 | Medium to Strong |

Note: These are typical ranges and the exact peak positions can be influenced by the molecular structure. fiveable.meresearchgate.netnist.gov

Sample Preparation Strategies and Matrix Effects in Complex Environmental and Synthetic Samples

The accurate quantification of this compound in complex samples, such as environmental matrices (e.g., soil, water) or synthetic reaction mixtures, requires effective sample preparation to isolate the analyte from interfering substances. researchgate.net The choice of preparation strategy depends on the sample type and the analytical technique being used, commonly gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): Used to extract the analyte from aqueous samples into an immiscible organic solvent.

Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively adsorb the analyte from a liquid sample, which is then eluted with a small volume of solvent. This technique is effective for both concentrating the analyte and cleaning up the sample.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method often used for pesticide residue analysis in food and environmental samples, involving an extraction and cleanup step. nih.gov

Matrix Effects:

When analyzing samples using sensitive techniques like GC-MS or LC-MS, co-extracted compounds from the sample matrix can significantly interfere with the analyte's signal, a phenomenon known as the "matrix effect". This can lead to either signal suppression (a decrease in response) or signal enhancement (an increase in response), resulting in inaccurate quantification. nih.gov

Matrix effects are particularly problematic in electrospray ionization (ESI) mass spectrometry, where co-eluting matrix components can compete with the analyte for ionization. nih.gov In gas chromatography, matrix components can accumulate in the injector port and column, affecting analyte transfer and peak shape.

Strategies to Mitigate Matrix Effects

| Strategy | Description |

|---|---|

| Matrix-Matched Calibration | Calibration standards are prepared in a blank sample extract that is representative of the samples being analyzed. This helps to ensure that the standards and the samples experience the same degree of signal suppression or enhancement. nih.gov |

| Use of Internal Standards | A known amount of a compound structurally similar to the analyte (but not present in the sample) is added to all samples and standards. The ratio of the analyte signal to the internal standard signal is used for quantification, which can compensate for signal variations. |

| Sample Dilution | Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal. However, this may compromise the method's sensitivity. |

| Advanced Sample Cleanup | More rigorous cleanup steps, such as additional SPE cartridges or different sorbents, can be employed to remove a wider range of interfering compounds from the sample extract before analysis. epa.gov |

The selection of an appropriate sample preparation method and strategies to counteract matrix effects are crucial for the development of robust and reliable analytical methods for the quantification of this compound in challenging sample types. nih.gov

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2-Butoxyethyl chloroacetate (B1199739). These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Detailed studies on structurally similar esters, such as 2,2,2-trichloroethylacetate, have utilized DFT methods (e.g., B3LYP with a 6-311++G(d,p) basis set) to identify stable conformers and analyze their geometric parameters, including bond lengths and angles. conicet.gov.ar Such analyses reveal the most likely shapes the molecule will adopt. For 2-Butoxyethyl chloroacetate, similar calculations could identify the preferred conformations arising from rotations around its flexible ether and ester linkages.

From the electronic structure, several key reactivity descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. These parameters are vital for predicting how this compound might interact with other chemical species and its susceptibility to degradation.

Table 1: Key Parameters from Quantum Chemical Calculations for this compound

| Parameter | Description | Predicted Significance |

| Optimized Molecular Geometry | The lowest-energy 3D arrangement of atoms, including bond lengths and angles. | Determines the molecule's shape and steric properties. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack; relates to ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack; relates to electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |

| Electron Density Distribution | The spatial distribution of electrons in the molecule. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Mulliken Atomic Charges | Calculated charge distribution among the atoms. | Predicts sites prone to electrostatic interactions. |

Molecular Dynamics Simulations of Intermolecular Interactions and Reaction Pathways

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.orgrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the behavior of this compound in various environments, such as in aqueous solution or interacting with biological macromolecules.

These simulations provide a dynamic view of intermolecular interactions. For instance, an MD simulation could model how this compound interacts with water molecules, revealing information about its solubility and the structure of its hydration shell. It can also be used to understand its partitioning behavior between different phases, such as water and an organic solvent, which is fundamental to its environmental transport.

Furthermore, MD simulations can be employed to explore reaction pathways. By simulating the approach of a reactant, such as a hydroxyl radical or a nucleophile, to the this compound molecule, researchers can visualize the trajectory of the interaction and identify the most likely sites of reaction. Advanced techniques like steered MD or umbrella sampling can be used to calculate the energy barriers associated with these reactions, providing quantitative predictions of reaction rates.

Table 2: Applications of Molecular Dynamics Simulations for this compound

| Application Area | Information Gained |

| Solvation Behavior | Simulates interactions with solvent molecules (e.g., water) to predict solubility and hydration structure. |

| Interfacial Properties | Models behavior at interfaces (e.g., water-air, water-lipid) to understand environmental partitioning. |

| Binding Interactions | Simulates the interaction with biological targets like enzymes to explore potential mechanisms of toxicity. |

| Reaction Dynamics | Visualizes the process of a chemical reaction, such as hydrolysis, to understand the mechanism and kinetics. |

| Material Diffusion | Predicts the rate of diffusion through media like soil or biological membranes. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are theoretical, computerized models that predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. aftonchemical.com These models establish a mathematical relationship between calculated molecular descriptors (numerical representations of chemical structure) and an observed property or activity.

For haloacetic acids (HAAs) and their derivatives, a class to which this compound belongs, QSAR models have been successfully developed to predict toxicity and mutagenicity. nih.govnih.gov These models typically use a combination of descriptors representing different aspects of the molecular structure, such as lipophilicity (LogP), electronic properties (e.g., LUMO energy), and steric factors.

By applying similar methodologies, a QSAR model could be developed to predict the reactivity of this compound towards various transformation processes, such as hydrolysis or reaction with atmospheric oxidants. The model would correlate structural descriptors of this compound and related compounds with experimentally determined reaction rates. This would allow for the prediction of its persistence and the identification of likely degradation products without the need for extensive laboratory testing.

The environmental fate of a chemical—where it goes and how it breaks down in the environment—is a critical area for predictive modeling. QSPR models are widely used for this purpose. researchgate.net Regulatory agencies often use expert systems and QSAR platforms, such as the US EPA's EPI Suite™, which contain validated models to estimate key environmental parameters. aftonchemical.com

For this compound, these models can predict:

Biodegradability: Whether the compound is likely to be broken down by microorganisms.

Bioaccumulation: The potential for the compound to accumulate in living organisms, often estimated using the bioconcentration factor (BCF).

Soil Sorption Coefficient (Koc): The tendency of the compound to adsorb to organic matter in soil and sediment, which affects its mobility.

Aqueous Solubility and Vapor Pressure: Fundamental physical properties that govern its distribution in the environment.

These predictive models are essential for conducting environmental risk assessments, especially for compounds where extensive experimental data is unavailable. aftonchemical.com

Table 3: Environmental Fate Parameters Predictable by QSPR/QSAR Models

| Parameter | Predicted Property | Importance |

| LogP (Octanol-Water Partition Coefficient) | Lipophilicity | Influences bioaccumulation and soil sorption. |

| BCF (Bioconcentration Factor) | Tendency to accumulate in aquatic organisms. | Key indicator for bioaccumulation potential. |

| Koc (Soil Adsorption Coefficient) | Adsorption to soil and sediment. | Determines mobility in soil and potential for water contamination. |

| Biodegradation Probability | Likelihood of microbial degradation. | A primary factor in environmental persistence. |

| Henry's Law Constant | Partitioning between air and water. | Governs volatilization from water bodies. |

In Silico Approaches for Mass Spectral Interpretation and Compound Classification

Mass spectrometry (MS) is a primary analytical technique for identifying and quantifying chemical compounds. In silico methods play a crucial role in interpreting the resulting mass spectra. When this compound is analyzed by MS, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS), it is ionized and breaks apart into characteristic fragment ions.

Computational tools can predict these fragmentation patterns based on established chemical principles. For an ester like this compound, common fragmentation pathways include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A specific rearrangement involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage.

Predicting the mass-to-charge (m/z) ratio of these fragments helps in confirming the structure of an unknown compound by matching the predicted spectrum against the experimental one. Furthermore, comprehensive in silico mass spectral libraries can be generated and used to screen for compounds in complex samples. nih.gov These libraries contain predicted spectra for thousands of molecules, allowing for rapid, automated identification and classification. By comparing an experimental spectrum to this database, this compound can be identified and distinguished from other structurally similar compounds. sisweb.com

Table 4: Predicted Mass Fragments of this compound in Electron Ionization MS

| m/z Ratio | Proposed Fragment Ion | Fragmentation Pathway |

| 159/161 | [M - Cl]+ | Loss of a chlorine radical. |

| 117 | [C4H9OCH2CH2O]+ | Cleavage of the ester C-O bond. |

| 101 | [C4H9OCH2CH2]+ | Further fragmentation of the butoxyethyl group. |

| 77/79 | [ClCH2C=O]+ | Alpha-cleavage, loss of the butoxyethoxy radical. |

| 57 | [C4H9]+ | Cleavage within the butyl group (t-butyl cation is very stable). |

(Note: The presence of chlorine results in characteristic isotopic patterns, e.g., M and M+2 peaks in a ~3:1 ratio for fragments containing one Cl atom.)

Future Research Directions and Emerging Applications

Development of Greener and Sustainable Synthetic Routes for 2-Butoxyethyl Chloroacetate (B1199739)

The traditional synthesis of 2-Butoxyethyl chloroacetate involves the catalytic esterification of 2-butoxyethanol (B58217) with chloroacetic acid, often using mineral acids like sulfuric acid as catalysts. While effective, this method presents challenges related to the corrosive nature of the catalyst and the generation of waste streams. Current research is directed towards creating more environmentally friendly and economically viable synthetic pathways.

Key areas of development include:

Recyclable Catalysts: A significant advancement is the substitution of corrosive mineral acids with recyclable solid acid catalysts. These catalysts can be easily filtered out from the reaction mixture and reused, minimizing waste and simplifying the purification process.

Solvent-Free Conditions: Innovations in process design have led to methods that can be carried out without a solvent. This approach reduces energy consumption and eliminates losses associated with solvent recovery, contributing to a more sustainable manufacturing process.

Waste Stream Reduction: Newer methods focus on recycling the fluid medium and acid solutions used in the process. Such strategies not only make the process more economical but also significantly reduce its environmental footprint.

These "greener" routes aim to improve the purity and yield of this compound while adhering to the principles of sustainable chemistry.

Catalytic Innovations in its Chemical Transformations and Derivatizations

Catalysis plays a pivotal role not only in the synthesis of this compound but also in its subsequent chemical reactions. Research in this area focuses on discovering more efficient, selective, and environmentally benign catalysts to facilitate its transformation into valuable downstream products, such as the herbicide Triclopyr (B129103) butoxyethyl ester.

Innovations in this field include:

Solid Acid Catalysts: The use of solid acids, such as p-toluenesulfonic acid and methanesulfonic acid, represents an improvement over traditional mineral acids for the esterification process. A further innovation is the use of recyclable solid acid catalysts which simplifies the process and reduces waste.

Phase Transfer Catalysts (PTCs): In the synthesis of Triclopyr butoxyethyl ester from this compound, phase transfer catalysts like tetrabutylammonium (B224687) bromide are employed. These catalysts are crucial for facilitating reactions between reactants that are in different phases (e.g., a solid salt and a liquid organic ester), often allowing for milder reaction conditions and improved yields.

Composite Catalysts: Emerging research explores the use of "composite catalysts" in the derivatization of this compound. These advanced catalysts can improve reaction efficiency and selectivity, leading to shorter reaction times, fewer side reactions, and higher purity of the final product.

The progression from corrosive liquid acids to reusable solid acids and specialized phase transfer catalysts highlights the continuous effort to refine the chemical transformations involving this compound.

Expanding the Scope of its Application as a Building Block in Complex Molecule Synthesis

Currently, the primary application of this compound is as a crucial intermediate in the production of the selective systemic herbicide, Triclopyr. In this synthesis, it reacts with the sodium salt of 3,5,6-trichloro-2-pyridinol (B117793) to form the active ester.

While its role in agrochemicals is well-established, the inherent reactivity of the chloroacetate functional group suggests a broader potential for its use as a building block in organic synthesis. The chloroacetyl group is a versatile electrophile, capable of reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. Future research is aimed at exploring and expanding its synthetic utility.

Potential future applications could be analogous to the known reactions of similar chloroacetate esters, which are used to synthesize a variety of complex molecules, including:

Heterocyclic Compounds: Similar esters, like ethyl chloroacetate, are used in the synthesis of biologically active heterocyclic compounds such as benzothiazole (B30560) derivatives.

Azetidinones: The related reagent, chloroacetyl chloride, is used in cycloaddition reactions to form azetidinones (β-lactams), which are core structures in many important antibiotics.

By exploring these and other reaction pathways, researchers aim to unlock new applications for this compound in the synthesis of pharmaceuticals, specialty chemicals, and novel materials, thereby expanding its role beyond its current primary use.

Advanced Studies on Environmental Persistence and Novel Remediation Strategies

Understanding the environmental fate of this compound and its derivatives is critical. Studies on the closely related product, Triclopyr butoxyethyl ester, indicate that it does not persist long in the environment. Its primary degradation pathway is hydrolysis, which breaks the ester bond to form triclopyr acid and 2-butoxyethanol. The rate of this hydrolysis is highly dependent on pH, being significantly faster in alkaline conditions.

| Condition (pH) | Half-life of Triclopyr Butoxyethyl Ester at 25°C |

| pH 4 (Acidic) | 533 days |

| pH 7 (Neutral) | 21.8 days |

| pH 9 (Alkaline) | < 1 day |

This interactive table summarizes the environmental persistence data.

Given that hydrolysis is the main degradation route, future research into novel remediation strategies for potential spills or contamination will likely focus on accelerating this natural process. Organochlorine compounds, in general, can be treated through several methods. matec-conferences.org Novel remediation strategies for this compound could include:

Enhanced Alkaline Hydrolysis: Applying alkaline agents to contaminated soil or water can significantly speed up the hydrolysis of the ester, breaking it down into less harmful components. matec-conferences.org

Catalytic Hydrolysis: The use of catalysts, such as activated carbon, has been shown to accelerate the hydrolysis of other organochlorine compounds and could be a promising area of research for this molecule. researchgate.net

Advanced Oxidation Processes (AOPs): AOPs, such as those using Fenton's reagent (hydrogen peroxide and iron ions), generate highly reactive hydroxyl radicals that can effectively degrade persistent organic pollutants and could be applied to remediate organochlorine esters. scispace.comnih.gov

Bioremediation: Utilizing microorganisms that can metabolize and degrade organochlorine compounds is another sustainable approach for environmental cleanup. nih.govcsic.es

Advanced studies will focus on optimizing these strategies to develop efficient and environmentally safe methods for the remediation of any potential contamination.

Integration of Advanced Analytical and Computational Tools for Comprehensive Chemical Assessment

A thorough understanding of any chemical compound requires a sophisticated suite of analytical and computational methods. For this compound, this involves both the confirmation of its structure and purity and the prediction of its properties and behavior.

Advanced Analytical Techniques: Standard methods for the characterization of this compound are well-established and include:

Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are used to confirm the molecular structure.

Chromatography: Gas Chromatography (GC) is a common method for assessing the purity of the compound and analyzing its presence in reaction mixtures or environmental samples. High-Performance Liquid Chromatography (HPLC) is used for analyzing its downstream products.

Future research will focus on developing more sensitive methods for detecting trace amounts of the compound and its degradation products in complex environmental matrices.

Computational Tools: While specific computational studies on this compound are not widely published, the application of modern computational chemistry holds significant promise. Potential areas of research include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity or toxicity of the molecule based on its chemical structure. This can help in assessing its environmental impact and guiding the design of safer alternatives.

Molecular Modeling: Computational simulations can be used to model reaction mechanisms, helping to optimize synthetic routes and design more efficient catalysts. These models can also predict physical properties and interactions with biological systems.

The integration of these advanced tools will enable a more complete and predictive understanding of the chemical's lifecycle, from its synthesis to its ultimate environmental fate.

Q & A

Basic Research Questions

What are the optimal reaction conditions for synthesizing 2-butoxyethyl chloroacetate?

The synthesis of chloroacetate esters typically involves neutralization reactions between chloroacetic acid and alcohols. For example, magnesium chloroacetate can be synthesized via pH-controlled neutralization (pH 8) of chloroacetic acid with magnesium carbonate at 25°C, followed by reaction with trimethylamine at 40°C for 4 hours . Adapting this method, this compound synthesis would require substituting the alcohol (e.g., 2-butoxyethanol) and optimizing molar ratios, temperature (25–40°C), and reaction time. Kinetic studies should confirm completion via HPLC or GC-MS.

What safety precautions are critical when handling this compound?

Chloroacetate esters are flammable and toxic. While specific data for this compound are limited, analogous compounds like isopropyl chloroacetate require precautions against inhalation, skin contact, and ignition sources . Toxicity assessments should follow protocols for sodium chloroacetate, which is linked to respiratory and ingestion hazards . Use fume hoods, PPE (gloves, goggles), and store at controlled temperatures (-20°C for stability) .

How can researchers verify the purity of this compound?

Analytical methods include:

- HPLC : Use a C18 column with mobile phases containing acetonitrile/water/chloroacetic acid (600:400:4) at 30°C and 2 mL/min flow rate .

- GC-MS : Monitor retention times and fragmentation patterns against reference standards.

- NMR : Confirm structural integrity via characteristic peaks (e.g., ester carbonyl at ~170 ppm in NMR).

Batch-specific certificates of analysis (COA) should report ≥98% purity .

Advanced Research Questions

How do hydrolytic dehalogenases interact with this compound?

Chlorodehalogenases like Rsc1362 exhibit high efficiency (kcat = 504 ± 66 min, K = 0.06 ± 0.02 mM) on chloroacetate substrates, while PA0810 shows lower activity (kcat = 2.6 ± 0.6 min, K = 0.44 ± 0.2 mM) . To assess degradation pathways, conduct enzyme assays under pH-optimized conditions (e.g., pH 7–9) and monitor chloride release via ion chromatography. Compare activity with structurally similar esters (e.g., ethyl chloroacetate) to infer substrate specificity.

How can thermodynamic models predict the solubility of this compound in solvent mixtures?

Local composition models, such as the nonrandom two-liquid (NRTL) equation, predict excess Gibbs energies in liquid mixtures. For example, Wilson’s model or Scott’s two-liquid theory can estimate solubility by incorporating activity coefficients and binary interaction parameters . Experimental validation involves measuring liquid-liquid equilibria (LLE) using cloud-point titration and correlating data with model predictions.

How to resolve contradictions in catalytic efficiency data across studies?

Discrepancies in enzyme kinetics or synthesis yields may arise from differences in assay conditions (pH, temperature) or substrate purity. For instance, PA0810’s low activity on chloroacetate may reflect non-optimal substrates, as its primary substrate could be iodoacetate . To reconcile

- Standardize protocols (e.g., fixed pH, temperature).

- Use high-purity substrates (≥98%) with COAs .

- Validate via orthogonal methods (e.g., isothermal titration calorimetry vs. spectrophotometry).

Methodological Considerations

Designing degradation studies for environmental impact assessment

- Abiotic degradation : Expose this compound to UV light or hydrolytic conditions (pH 2–12) and quantify breakdown products via LC-MS.

- Biotic degradation : Use soil or microbial consortia enriched with chloroacetate-degrading bacteria (e.g., Pseudomonas spp.). Monitor metabolic intermediates like glycolate using NMR .

Evaluating solvent compatibility for formulation studies

- Solubility parameters : Calculate Hansen solubility parameters (δ, δ, δ) to identify compatible solvents (e.g., ethanol, acetone).

- Stability tests : Store formulations at 4°C, 25°C, and 40°C for 6 months. Assess degradation via accelerated stability studies (e.g., 75% RH, 40°C for 3 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro